5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Description
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a 1,3-benzodioxole moiety.
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-12-4-2-9(6-15-12)14-16-13(17-21-14)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUPIESLRLICGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CNC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling of the Benzodioxole and Oxadiazole Rings: The benzodioxole and oxadiazole rings are coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Pyridinone Moiety: The final step involves the cyclization of the intermediate product with a suitable pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as an anticancer , antimicrobial , and anti-inflammatory agent :
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action involves inducing apoptosis in cancer cells through specific molecular interactions.
- Antimicrobial Properties : The compound has been explored for its ability to inhibit the growth of various pathogens. Its structural features allow it to interact with microbial enzymes or receptors, potentially disrupting their function.
Enzyme Inhibition
Studies suggest that 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one may act as an enzyme inhibitor or receptor modulator. This capability is critical in drug design as it can lead to the development of therapeutics targeting specific diseases by modulating biochemical pathways.
Case Study 1: Anticancer Properties
A study conducted on related oxadiazole derivatives revealed that compounds similar to this compound demonstrated significant anticancer activity with low IC50 values against multiple cancer cell lines. Flow cytometry assays indicated that these compounds promote apoptotic pathways leading to increased cell death in a dose-dependent manner.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the potential of the compound to be developed into a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-oxadiazole-pyridinone hybrids. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Functional Analogues
- 5-(1H-4-Pyrazolyl)-[1,2,4]Oxadiazoles (): Pyrazole-substituted oxadiazoles exhibit parallel synthesis strategies and predicted antiviral activity.
- 3-(3-Pyridinyl)-1,2,4-Oxadiazol-5-yl Benzonitrile (): Pyridine substitution alters electronic density, impacting interactions with antimicrobial targets .
- Aminomethyl/Oxadiazole Derivatives (–11): Compounds like 1-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one introduce basic nitrogen atoms, improving solubility and CNS penetration .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 4-Trifluoromethoxyphenyl Analog | 4-Methylphenyl Analog |
|---|---|---|---|
| LogP | ~2.8 (estimated) | ~3.5 (CF₃O increases lipophilicity) | ~2.3 (methyl reduces lipophilicity) |
| Solubility | Moderate (benzodioxole enhances membrane permeability) | Low (highly lipophilic) | High (polar substituents) |
| Metabolic Stability | High (benzodioxole resists oxidation) | Very high (CF₃O slows metabolism) | Moderate (methyl susceptible to CYP450) |
Key Research Findings
- Synthetic Accessibility : The target compound can be synthesized via cyclization of amidoxime intermediates, similar to methods used for 4-trifluoromethoxyphenyl analogs (EDCI/HOBt coupling, 140°C cyclization) .
- Structure-Activity Relationship (SAR) :
- Therapeutic Gaps: Unlike aminomethyl derivatives (), the target compound lacks basic nitrogen, limiting CNS applicability but reducing toxicity risks .
Biological Activity
The compound 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its molecular characteristics, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 246.22 g/mol. The compound features a pyridinone core substituted with an oxadiazole ring and a benzodioxole moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₄O₄ |
| Molecular Weight | 246.22 g/mol |
| LogP | 3.62 |
| Water Solubility (LogSw) | -4.47 |
| Polar Surface Area | 65.51 Ų |
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound has shown IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported IC50 values as low as for related oxadiazole derivatives against MCF-7 cells .
The mechanism by which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells. Flow cytometry assays have revealed that it promotes apoptotic pathways in treated cells, leading to increased cell death in a dose-dependent manner .
Anti-inflammatory and Antiviral Activities
In addition to its anticancer properties, compounds containing the oxadiazole scaffold have been investigated for their anti-inflammatory and antiviral activities. They are included in libraries targeting various diseases such as:
- Anti-inflammatory Library : Compounds from this category have shown promise in reducing inflammation markers.
- Antiviral Activity : Some derivatives have been tested against viral infections and demonstrated inhibitory effects on viral replication .
Case Studies and Research Findings
Several studies highlight the biological efficacy of oxadiazole derivatives:
- Study on Cytotoxicity : A comparative study showed that certain oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against leukemia cell lines, indicating their potential as alternative therapeutic agents .
- In Vivo Studies : While most studies focus on in vitro evaluations, ongoing research aims to explore the in vivo efficacy of these compounds in animal models to assess their therapeutic potential further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
